(Z)-2-Aminostilbene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-Aminostilbene is an organic compound with the molecular formula C14H13N. It is a derivative of stilbene, characterized by the presence of an amino group (-NH2) attached to the second carbon of the stilbene structure. The (Z)-configuration indicates that the substituents on the double bond are on the same side, which can influence the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
(Z)-2-Aminostilbene can be synthesized through various methods. One common approach involves the reduction of nitrostilbene derivatives. For instance, (Z)-2-nitrostilbene can be reduced using hydrogen gas in the presence of a palladium catalyst to yield this compound. Another method involves the condensation of benzaldehyde with aniline in the presence of a base, followed by catalytic hydrogenation.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalysts and reaction conditions to ensure efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-Aminostilbene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imines or nitroso compounds.
Reduction: Further reduction can lead to the formation of more saturated amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.
Major Products
The major products formed from these reactions include imines, nitroso compounds, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-Aminostilbene is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.
Biology
In biological research, this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. These studies often involve modifying the amino group to enhance biological activity.
Medicine
In medicine, this compound and its derivatives are investigated for their potential therapeutic applications. For example, some derivatives have shown promise as inhibitors of specific enzymes involved in disease pathways.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (Z)-2-Aminostilbene involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity. Additionally, the stilbene backbone can participate in π-π interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
(E)-2-Aminostilbene: The (E)-isomer has the substituents on opposite sides of the double bond, leading to different chemical properties and reactivity.
2-Aminobiphenyl: Similar structure but lacks the double bond, resulting in different reactivity and applications.
2-Aminofluorene: Contains a fused ring system, leading to distinct chemical behavior and uses.
Uniqueness
(Z)-2-Aminostilbene is unique due to its (Z)-configuration, which influences its chemical reactivity and interactions with other molecules. This configuration can lead to different biological activities and industrial applications compared to its (E)-isomer and other similar compounds.
Properties
Molecular Formula |
C14H13N |
---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
2-[(Z)-2-phenylethenyl]aniline |
InChI |
InChI=1S/C14H13N/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-11H,15H2/b11-10- |
InChI Key |
BIEFDNUEROKZRA-KHPPLWFESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C2=CC=CC=C2N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.